molecular formula C17H18N4O B2851210 2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde CAS No. 380388-47-6

2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde

Cat. No. B2851210
CAS RN: 380388-47-6
M. Wt: 294.358
InChI Key: XEMSKUKZDOWPAN-UHFFFAOYSA-N
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Description

“2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde” is a complex organic compound . It is a derivative of quinazoline, a class of organic compounds that are known for their wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of quinazoline derivatives, such as “2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde”, has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . A multi-step procedure involving the Suzuki coupling reaction followed by deprotection has been used to synthesize similar quinoline affixed pyrazole analogues .


Molecular Structure Analysis

The molecular formula of “2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde” is C16H16N4O . It is a derivative of quinazoline, a benzo-fused pyrimidine derivative .


Chemical Reactions Analysis

Quinazoline derivatives, such as “2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde”, are known for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . They undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Mechanism of Action

While the specific mechanism of action for “2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde” is not well-documented, piperidine derivatives are known to play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

The future directions for “2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde” and similar compounds involve further exploration of their synthesis, transformation, and biological properties. There is considerable interest in designing and synthesizing new derivatives or analogues to treat various diseases .

properties

IUPAC Name

2-methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-12-14(11-22)17-18-16(20-9-5-2-6-10-20)13-7-3-4-8-15(13)21(17)19-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMSKUKZDOWPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=NC2=C1C=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde

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